molecular formula C6H10N2O2 B14711925 Ethyl (2-cyanoethyl)carbamate CAS No. 17686-49-6

Ethyl (2-cyanoethyl)carbamate

Cat. No.: B14711925
CAS No.: 17686-49-6
M. Wt: 142.16 g/mol
InChI Key: LXRRVDLNCROODH-UHFFFAOYSA-N
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Description

Ethyl (2-cyanoethyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl group, a cyanoethyl group, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2-cyanoethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl carbamate with acrylonitrile in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and yields the desired product with good efficiency.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-cyanoethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ethyl and cyanoethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Aminoethyl carbamate derivatives.

    Substitution: Various substituted carbamates depending on the reagents used.

Scientific Research Applications

Ethyl (2-cyanoethyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl (2-cyanoethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. Its cyano group can interact with nucleophiles, leading to various biochemical effects.

Comparison with Similar Compounds

Ethyl (2-cyanoethyl)carbamate can be compared with other carbamates such as:

  • Methyl carbamate
  • Propyl carbamate
  • Butyl carbamate

Uniqueness

This compound is unique due to the presence of both an ethyl group and a cyanoethyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for specific applications where these functional groups are advantageous.

Conclusion

This compound is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it an important subject of study in chemistry, biology, medicine, and industry. Further research is likely to uncover even more applications and deepen our understanding of its properties and mechanisms of action.

Properties

CAS No.

17686-49-6

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

ethyl N-(2-cyanoethyl)carbamate

InChI

InChI=1S/C6H10N2O2/c1-2-10-6(9)8-5-3-4-7/h2-3,5H2,1H3,(H,8,9)

InChI Key

LXRRVDLNCROODH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCCC#N

Origin of Product

United States

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